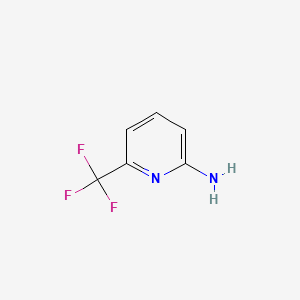

2-Amino-6-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYYDQMFURPHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356271 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34486-24-3 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-(trifluoromethyl)pyridine CAS number and properties

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, and key applications.

Core Data Presentation

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 34486-24-3 |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol [1][2] |

| IUPAC Name | 6-(Trifluoromethyl)pyridin-2-amine |

| SMILES | Nc1cccc(n1)C(F)(F)F |

| InChI Key | NFYYDQMFURPHCC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 85-89 °C[1][3] |

| Boiling Point | 192.1 ± 40.0 °C (Predicted)[3][4] |

| Density | 1.4 ± 0.1 g/cm³[4] |

| pKa | 3.13 ± 0.24 (Predicted) |

| Solubility | Soluble in Methanol[3] |

Table 3: Safety Information

| Hazard Statement | GHS Classification |

| H300 | Fatal if swallowed[5] |

| H315 | Causes skin irritation[5] |

| H317 | May cause an allergic skin reaction[5] |

| H319 | Causes serious eye irritation[5] |

| H335 | May cause respiratory irritation[5] |

| Signal Word | Danger |

Experimental Protocols

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a general and widely applicable laboratory-scale synthesis involves the nucleophilic aromatic substitution of a corresponding chloropyridine. Furthermore, its utility as a building block is often demonstrated in cross-coupling reactions.

Protocol 1: Generalized Synthesis via Amination

This protocol describes a generalized method for the synthesis of this compound from 2-Chloro-6-(trifluoromethyl)pyridine.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Aqueous ammonia (28-30%) or ammonia in a suitable solvent

-

Autoclave or sealed reaction vessel

-

Solvent (e.g., Dioxane, THF)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a high-pressure autoclave, combine 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) with an excess of aqueous ammonia.

-

Seal the vessel and heat the reaction mixture to 150-180°C for 5-10 hours. The internal pressure will increase significantly.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Generalized workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how this compound can be used as a nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction to form more complex molecules. This involves its conversion to a boronic acid or ester derivative first.

Materials:

-

This compound derived boronic acid or pinacol ester

-

Aryl or heteroaryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add the this compound boronic acid derivative (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction to 80-100°C and stir vigorously under the inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Synthesis of 2-Amino-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Amino-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules. This document provides a comprehensive overview of two principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to facilitate research and development.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-6-(trifluoromethyl)pyridine | 64157-23-1 | C₆H₃ClF₃N | 181.54 | Not Reported |

| This compound | 34486-24-3 | C₆H₅F₃N₂ | 162.11 | 85-89[1][2] |

Synthesis Pathways

Two primary and effective methods for the synthesis of this compound are outlined below.

Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of a halide from an activated pyridine ring by an amine nucleophile. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position, coupled with the inherent electron deficiency of the pyridine ring, facilitates nucleophilic attack at the 2-position.

The general reaction scheme is as follows:

References

Spectroscopic Profile of 2-Amino-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural features of this compound, including the pyridine ring, the amino group, and the trifluoromethyl group, give rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound in solution. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino group significantly influence the chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.45 | t | H-4 |

| 6.78 | d | H-5 |

| 6.54 | d | H-3 |

| 4.80 | br s | -NH₂ |

Note: Data is predicted based on analysis of structurally similar compounds. The solvent is typically CDCl₃ or DMSO-d₆. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C2 |

| 149.0 (q) | C6 |

| 139.0 | C4 |

| 122.0 (q) | -CF₃ |

| 112.5 | C5 |

| 108.0 | C3 |

Note: Data is predicted based on analysis of structurally similar compounds. The quartet multiplicity for C6 and the -CF₃ carbon is due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorption bands corresponding to N-H, C-N, C=C, and C-F vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 1640 - 1600 | Medium-Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| 1300 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - F]⁺ |

| 115 | Moderate | [M - F - CO]⁺ or [M - CF₃ + H]⁺ |

| 93 | Low | [M - CF₃]⁺ |

Note: The fragmentation pattern is predicted based on the stability of the resulting ions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

-

Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion electrospray ionization (ESI) source.

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 200-250 °C.

-

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: Physicochemical Properties and Reactivity of 2-Amino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of an amino group and a strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold imparts unique electronic properties, influencing its reactivity and utility in synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its key reactive characteristics to support its application in research and development.

Core Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or brown crystalline powder.[1][2] It is soluble in organic solvents such as methanol.[2][3][4] The presence of the trifluoromethyl group significantly impacts the electron density of the pyridine ring and the basicity of the amino group.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₃N₂ | [5][6][7] |

| Molecular Weight | 162.11 g/mol | [5][6][7] |

| Melting Point | 85-89 °C | [4][5][7] |

| Boiling Point | 192.1 ± 40.0 °C (Predicted) | [4][5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [4][5] |

| pKa | 3.13 ± 0.24 (Predicted) | [4] |

| Appearance | White to light yellow/brown powder or crystals | [1][2] |

| Solubility | Soluble in Methanol | [2][3][4] |

| InChI Key | NFYYDQMFURPHCC-UHFFFAOYSA-N | [6][7] |

| SMILES | Nc1cccc(C(F)(F)F)n1 | [5] |

| CAS Number | 34486-24-3 | [5][6][7] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by three main features: the nucleophilic amino group, the basic pyridine ring nitrogen, and the pyridine ring itself, which is activated for certain transformations. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present.

The primary amino group is a key reactive site, readily undergoing reactions such as N-acylation and serving as a nucleophile in cross-coupling reactions. This compound is a common substrate in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling the formation of C-N and C-C bonds, respectively. These reactions are fundamental in building the complex molecular architectures required for drug candidates and functional materials.

Caption: Key reactive sites on the this compound molecule.

Experimental Protocols for Spectroscopic Analysis

Accurate structural confirmation and purity assessment are critical. The following sections provide generalized yet detailed protocols for the analysis of this compound using modern spectroscopic techniques.

Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this molecule. Specific protocols for ¹H, ¹³C, and ¹⁹F NMR are provided below.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

For ¹H and ¹⁹F NMR, accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ (δ 0.0 ppm) or benzotrifluoride (δ -63.7 ppm) can be used.[4]

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024, depending on concentration.

-

-

¹⁹F NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: ~100 ppm, centered around -65 to -70 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol: FTIR Sample Preparation and Analysis

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.

-

-

Expected Characteristic Absorptions:

-

N-H stretching (amine): Two bands typically in the range of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic): Bands typically above 3000 cm⁻¹.

-

C=N and C=C stretching (pyridine ring): Multiple bands in the 1400-1650 cm⁻¹ region.

-

C-F stretching (trifluoromethyl): Strong, characteristic absorptions typically in the 1100-1350 cm⁻¹ region.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of the compound.

Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 0.1-1.0 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless or split mode.

-

Oven Program: Initial temperature of 70-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: The molecular ion peak (M⁺) should be observed at m/z 162. The fragmentation pattern can be analyzed to further confirm the structure.

-

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable reagent for synthetic chemistry. A thorough understanding of its physical properties, chemical reactivity, and the appropriate analytical methods for its characterization is essential for its effective and safe use in the laboratory. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and developers working with this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Amino-6-(trifluoromethyl)pyridine, a crucial intermediate in the development of pharmaceutical and agrochemical agents. The document details the key starting materials, outlines experimental protocols, and presents a comparative analysis of the prevalent synthetic strategies.

Introduction

This compound is a key building block in organic synthesis, primarily owing to the presence of the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Its synthesis is, therefore, of significant interest to researchers in medicinal chemistry and materials science. The principal synthetic methodologies involve the modification of a pre-existing trifluoromethylated pyridine ring or the construction of the pyridine ring from acyclic precursors. This guide focuses on the most common and practical approaches.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies:

-

Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Pyridine Ring: This is the most common and direct approach, involving the amination of a 2-halo-6-(trifluoromethyl)pyridine. The halogen atom at the 2-position acts as a leaving group, which is displaced by an amino group, typically from ammonia.

-

Pyridine Ring Formation from Acyclic Precursors: This strategy involves the construction of the pyridine ring from open-chain molecules that already contain the trifluoromethyl group. These methods are generally more complex but can offer access to diverse substitution patterns.

This guide will primarily focus on the SNAr approach due to its widespread application and the availability of starting materials.

Key Starting Materials and Comparative Analysis

The choice of starting material for the SNAr approach is critical and often depends on availability, cost, and reactivity. The most common precursors are 2-halo-6-(trifluoromethyl)pyridines, where the halogen can be fluorine, chlorine, or bromine.

| Starting Material | Key Reagents & Conditions | Reaction Time | Yield | Purity | Reference |

| 2-Chloro-6-(trifluoromethyl)pyridine | 28% Aqueous Ammonia, Autoclave, 180°C | 10 hours | ~71% (analog) | High (recrystallized) | [1] |

| 2-Fluoro-6-(trifluoromethyl)pyridine | Aqueous Ammonia, Steel Bomb, 105°C | 15 hours | 94% (analog) | High (precipitated) | [2] |

| 2-Bromo-6-(trifluoromethyl)pyridine | Ammonia, High Temperature & Pressure | Not Specified | Good (inferred) | Not Specified | [3] |

| 2-Chloro-6-(trichloromethyl)pyridine | 1. Fluorinating Agent (e.g., HF) 2. Ammonia | Multi-step | Not Specified | Not Specified | [4][5] |

Note: Some data is for analogous compounds (e.g., the 4-trifluoromethyl isomer) due to the limited availability of direct comparative studies for the 6-trifluoromethyl isomer. This data is provided for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from key starting materials.

Route 1: From 2-Chloro-6-(trifluoromethyl)pyridine

This protocol is based on the direct amination of a monochlorinated precursor under high pressure.[1]

Procedure:

-

In a 200 mL autoclave, charge 14.5 g of 2-chloro-6-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture to 180°C with stirring for 10 hours. The internal pressure will reach approximately 20 atm.

-

After the reaction period, allow the autoclave to cool to room temperature.

-

Vent any residual pressure and open the autoclave in a well-ventilated fume hood.

-

The product will have crystallized out of the solution. Collect the crystals by filtration.

-

Wash the collected crystals with cold water and dry them under a vacuum to yield this compound.

Route 2: From 2-Fluoro-6-(trifluoromethyl)pyridine

This method details the amination of a fluorinated precursor, which often proceeds under slightly milder conditions than the chlorinated analog.[2]

Procedure:

-

In a steel bomb reactor, dissolve 50 g of 2-fluoro-6-(trifluoromethyl)pyridine in 200 mL of 28-30% aqueous ammonium hydroxide.

-

Seal the reactor and heat it to 105°C for 15 hours.

-

After the reaction, cool the reactor in an ice bath to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and dry it to obtain this compound as a white solid.

Route 3: From 2-Bromo-6-(trifluoromethyl)pyridine

The amination of 2-bromo-6-(trifluoromethyl)pyridine is also a viable route, often utilizing high temperature and pressure in a sealed vessel.[3]

Procedure:

-

Combine 2-bromo-6-(trifluoromethyl)pyridine and a solution of ammonia (e.g., aqueous or in an organic solvent) in a pressure tube or autoclave.

-

Seal the vessel and heat it to a temperature typically ranging from 100 to 180°C.

-

Maintain the reaction with stirring for several hours until completion, monitoring by TLC or GC-MS.

-

After cooling, carefully vent the vessel.

-

The product can be isolated by extraction with an organic solvent, followed by washing, drying, and concentration. Purification can be achieved by recrystallization or column chromatography.

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic transformations described.

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Caption: Overall synthetic workflow from a common precursor.

Conclusion

The synthesis of this compound is most practically achieved through the nucleophilic aromatic substitution of a corresponding 2-halo-6-(trifluoromethyl)pyridine with ammonia. The choice between a chloro, fluoro, or bromo precursor will depend on factors such as cost, availability, and the desired reaction conditions. While the construction of the trifluoromethylated pyridine ring from acyclic precursors represents an alternative, the SNAr approach remains the more established and straightforward method for accessing this valuable synthetic intermediate. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 4. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 5. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]

The Dual Nature of a Privileged Scaffold: A Technical Guide to the Reactivity and Stability of 2-Amino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Amino-6-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in pharmaceuticals and agrochemicals stems from the unique and often synergistic properties conferred by its two key functional groups. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Concurrently, the 2-amino group provides a versatile synthetic handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of physicochemical properties. This guide provides an in-depth analysis of the delicate balance between the reactivity and stability of this scaffold, offering critical insights for its effective utilization in research and development.

Physicochemical Properties and Stability

The physical and chemical properties of the this compound core are fundamental to its handling, storage, and behavior in reaction media. The compound is a light yellow to brown crystalline solid at room temperature. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34486-24-3 | [1][2] |

| Molecular Formula | C₆H₅F₃N₂ | [2] |

| Molecular Weight | 162.11 g/mol | [1][2] |

| Melting Point | 85-89 °C | [1] |

| Boiling Point | 192.1 ± 40.0 °C (Predicted) | |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | |

| pKa (Conjugate Acid) | 3.13 ± 0.24 (Predicted) | |

| Solubility | Soluble in Methanol |

Stability Profile

While specific quantitative studies on the thermal, photo, and hydrolytic stability of this compound are not extensively documented in the literature, a robust stability profile can be inferred from available data and the chemical nature of the scaffold.

-

Storage and Handling : The compound is noted to be hygroscopic and should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation from moisture and atmospheric components.

-

Photostability : Research on related trifluoromethyl-substituted heteroaromatics suggests that the presence of nitrogen atoms in the aromatic ring tends to diminish the rate of photodegradation.[3] This implies that the this compound scaffold likely possesses a degree of enhanced photostability compared to its carbocyclic analogues.

-

Hydrolytic Stability : The pyridine ring, when substituted with a strong electron-withdrawing group like trifluoromethyl, is generally resistant to hydrolysis. For instance, the related compound 2-chloro-6-trifluoromethylpyridine requires harsh conditions, such as heating in dimethylsulfoxide (DMSO) with aqueous sodium hydroxide, to undergo hydrolysis.[4] Treatment with 35% hydrochloric acid at 150°C results in only a trace of hydrolysis.[4] This indicates that the core ring structure of this compound is stable under typical aqueous conditions used in workups and formulations.

Reactivity and Synthetic Applications

The reactivity of the this compound scaffold is dominated by the electronic interplay between the electron-donating amino group and the potent electron-withdrawing trifluoromethyl group. This duality governs the nucleophilicity of the exocyclic amine and the electrophilicity of the pyridine ring.

References

Literature review on trifluoromethyl-substituted pyridines

An In-depth Technical Guide to Trifluoromethyl-Substituted Pyridines

Introduction

Trifluoromethyl-substituted pyridines (TFMPs) are a class of heterocyclic compounds that have become indispensable structural motifs in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2][3] The strategic incorporation of the trifluoromethyl (-CF3) group onto a pyridine ring confers a unique combination of physicochemical properties that are highly advantageous for bioactive molecules.[1][4]

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interactions with biological targets.[1][2][4] Furthermore, it often leads to increased lipophilicity, enhanced metabolic stability, and improved binding affinity to target proteins.[4][5][6] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates and agrochemicals, leading to improved efficacy and durability.[5] Consequently, the demand for TFMP intermediates has seen consistent growth, with numerous commercial products and clinical candidates featuring this key scaffold.[1][3]

Synthesis of Trifluoromethyl-Substituted Pyridines

The preparation of TFMP derivatives is primarily achieved through three main strategies: the halogen exchange reaction on a pre-formed pyridine ring, the construction of the pyridine ring using a trifluoromethyl-containing building block, and the direct introduction of a trifluoromethyl group.[1][2]

Method 1: Halogen Exchange from Picolines

This method is a cornerstone of industrial TFMP synthesis, starting from readily available picolines (methylpyridines).[1] The process typically involves a two-step sequence: chlorination followed by fluorination. The first synthesis of a TFMP in 1947 utilized this approach.[1][2]

-

Chlorination: The methyl group of the picoline is first perchlorinated to a trichloromethyl (-CCl3) group.

-

Fluorination: The trichloromethyl group is then converted to a trifluoromethyl (-CF3) group via a halogen exchange (Halex) reaction, often using hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][2]

This sequence can be performed in either the liquid or vapor phase.[1][7] A significant industrial application is the simultaneous vapor-phase reaction, which combines chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst to produce key intermediates in a single step.[1][2] This has the advantage of providing chloro-substituted TFMPs, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which are versatile precursors for further functionalization.[1][2]

Method 2: Cyclocondensation with CF3 Building Blocks

An alternative and highly versatile approach involves constructing the pyridine ring from smaller, acyclic precursors, where at least one already contains the trifluoromethyl group.[1][3] This method, known as cyclocondensation, allows for the synthesis of complex and diversely substituted TFMPs that may be difficult to access via the Halex method.[3][8]

The reaction involves the molecular assembly of a pyridine ring from these fluorinated building blocks.[3] This strategy has been successfully employed in the synthesis of several commercial agrochemicals.[1]

Common CF3-Containing Building Blocks Include: [2][3]

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-trifluoroacetyl chloride

Method 3: Direct Trifluoromethylation

The direct introduction of a -CF3 group onto a pyridine ring is an area of active research.[1] One approach involves the use of trifluoromethyl active species, such as trifluoromethyl copper, which can undergo substitution reactions with bromo- or iodopyridines.[1][7] More recently, novel light-promoted methods have been developed for the direct trifluoromethylation of pyridones and related N-heteroarenes without the need for a photocatalyst or oxidant, using reagents like sodium triflinate (Langlois' reagent).[9][10]

Quantitative Data: Synthesis Yields

The efficiency of TFMP synthesis can vary significantly based on the starting material and reaction conditions. The simultaneous vapor-phase reaction is particularly effective for producing various chloro- and bis(trifluoromethyl)pyridines.

Table 1: Representative Yields from Vapor-Phase Synthesis [1][2]

| Substrate | Reaction Temp. (°C) | Products | Yield (GC Peak Area %) |

| 3-Picoline | 380 (CFB), 440 (Empty) | 2,5-CTF | 68.8 |

| 2,3,5-DCTF | 15.6 | ||

| 2,4-Lutidine | 420 (CFB), 420 (Empty) | Chloro-bis(trifluoromethyl)pyridine | 78.8 |

| Dichloro-bis(trifluoromethyl)pyridine | 13.0 | ||

| 3,5-Lutidine | 380 (CFB), 440 (Empty) | Chloro-bis(trifluoromethyl)pyridine | 62.2 |

| Dichloro-bis(trifluoromethyl)pyridine | 21.4 |

Abbreviations: CFB, catalyst fluidized bed; CTF, chloro(trifluoromethyl)pyridine; DCTF, dichloro(trifluoromethyl)pyridine.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for researchers. Below are representative protocols for key synthetic transformations.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one[11]

This protocol demonstrates the cyclocondensation method.

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (3.8 mmol), picolinimidamide hydrochloride (3.2 mmol), Triethylamine (Et3N, 16.0 mmol), Ethanol (EtOH, 10 mL).

-

Procedure: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate and picolinimidamide hydrochloride in EtOH at room temperature, add Et3N.

-

Heat the reaction mixture to 110°C and monitor for completion by TLC analysis.

-

Upon completion, evaporate the reaction mixture to dryness.

-

Pour the residue into ice-cooled water (20 mL) and extract with Dichloromethane (3 x 20 mL).

-

The crude product is then purified.

Protocol 2: One-Pot Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives[9]

This protocol illustrates a modern, copper-catalyzed direct trifluoromethylation approach.

-

Reagents: Aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), Cu(OAc)2 (1.0 mmol), 1,2-dichloroethane (DCE, 5 mL).

-

Procedure: Combine the reagents in DCE in a reaction vessel.

-

Stir the mixture at 80°C for 12 hours under an air atmosphere.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

Properties and Characterization

The -CF3 group imparts distinct properties that are key to the function of these molecules.

Physicochemical Properties

-

Electronic Effect: The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of approximately 0.54.[1][2] This is in stark contrast to a single fluorine atom, which has a Hammett constant (0.06) similar to hydrogen.[2]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of the parent molecule, which can improve its ability to cross biological membranes.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[4][5]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Data for 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP) serves as a representative example.

Table 2: Key Spectroscopic Data for 2-Chloro-4-(trifluoromethyl) pyridine [11]

| Technique | Observation | Assignment |

| FT-IR (cm⁻¹) | 1599 | C-C stretching |

| 989 | C-C breathing mode | |

| FT-Raman (cm⁻¹) | 1605 | C-C stretching |

| 992 | C-C breathing mode | |

| ¹H NMR (ppm) | 8.5 (d) | H-6 |

| 7.7 (s) | H-3 | |

| 7.6 (d) | H-5 | |

| ¹³C NMR (ppm) | 152.1 | C-2 |

| 150.8 | C-6 | |

| 140.1 (q) | C-4 | |

| 122.3 (q) | CF3 |

Applications in Drug Development and Agrochemicals

The unique properties of TFMPs have led to their widespread use as key structural motifs in a vast array of commercial and developmental products.[1]

Role in Drug Discovery

The incorporation of a TFMP moiety is a well-established strategy in medicinal chemistry to enhance drug properties.[4][5] By improving metabolic stability and membrane permeability, TFMPs help optimize pharmacokinetic profiles, leading to more effective and safer medicines.[5] Derivatives have shown significant potential as anticancer (kinase inhibitors), antibacterial, and antiviral agents.[3][5] Notably, a series of trifluoromethyl pyrimidinones demonstrated promising activity against Mycobacterium tuberculosis.[12]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Amino-6-(trifluoromethyl)pyridine

Introduction: Understanding the Compound

2-Amino-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block increasingly utilized in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the nucleophilic amino group, make it a valuable synthon for the development of novel pharmaceutical agents and functional materials. However, the same chemical reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in authoritative safety data. It is designed not merely as a list of rules, but as a technical resource to empower laboratory personnel to work with this compound safely and effectively, explaining the causality behind each procedural recommendation.

Hazard Identification and Risk Profile

A foundational aspect of safe laboratory practice is a complete understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) as a substance with significant acute toxicity and irritant properties.[1]

GHS Classification Summary

The compound's hazard profile is dominated by its high acute oral toxicity, alongside significant irritation potential to skin and eyes.[1] The specific target organ toxicity (single exposure) points to potential respiratory irritation.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 2 / 3 | H300 / H301 | Fatal if swallowed / Toxic if swallowed[1] |

| Skin Irritation | Category 2 | H315 | Causes skin irritation[1] |

| Eye Irritation | Category 2 | H319 | Causes serious eye irritation[1] |

| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[1] |

Visual Hazard Profile

The associated GHS pictograms provide an immediate visual alert to the primary dangers associated with this chemical.

Caption: GHS Pictograms and associated primary hazards.

Chemical and Physical Properties

Understanding the physical state and properties of a chemical is crucial for anticipating its behavior during handling, storage, and in the event of a spill.

| Property | Value | Source |

| CAS Number | 34486-24-3 | [1][2][3][4] |

| Molecular Formula | C₆H₅F₃N₂ | [1][4] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | Light yellow to brown solid, powder, or crystals | [3][4] |

| Melting Point | 85-89 °C | [3][5] |

| Boiling Point | 192.1±40.0 °C (Predicted) | [3][5] |

| Solubility | Soluble in Methanol | [3][5] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3][5] |

The solid form of this compound means that the primary exposure risk during handling is through the generation of dust. Its hygroscopic and air-sensitive nature necessitates storage under an inert atmosphere to maintain chemical integrity.[3]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential. The high toxicity of this compound demands strict adherence to these protocols.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a properly functioning and certified chemical fume hood. This is the primary defense against inhaling hazardous dust.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust in the general workspace.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazard classifications. The goal is to create an impermeable barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or punctures before use. | To prevent skin contact, which can cause irritation and potential systemic absorption.[6][7] |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities. | To protect against eye contact from dust, which can cause serious irritation.[6][7] |

| Skin and Body | A fully-buttoned laboratory coat. For larger scale operations, consider impervious clothing or coveralls. | To protect skin from accidental contact and contamination of personal clothing.[6][7][8] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with a P2 (EN 143) or N95 cartridge for particulates is mandatory. | To prevent inhalation of dust, which is a primary exposure route and can cause respiratory irritation.[8] |

Protocol for Safe Handling and Use

-

Preparation: Before handling, designate a specific work area within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) and waste containers are inside the hood.

-

Attire: Don all required PPE (gloves, lab coat, eye protection) before approaching the container.

-

Dispensing: Slowly open the container under inert atmosphere if possible to minimize exposure to air and moisture.[3] Carefully weigh the desired amount of the solid, avoiding any actions that could generate dust (e.g., scraping, rapid movements). Use a dedicated spatula.

-

Post-Handling: Securely close the primary container. Decontaminate the spatula and weighing area with an appropriate solvent (e.g., methanol), treating the cleaning materials as hazardous waste.

-

Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.[6]

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[6][9][10] Do not eat, drink, or smoke in the laboratory area.[9]

Emergency Procedures

Immediate and correct action following an accidental exposure or spill is critical to mitigating harm.

First-Aid Measures

The following decision tree outlines the critical first steps. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[6]

Caption: Decision tree for first-aid response to exposure.

Causality Note: Inducing vomiting after ingestion of a toxic solid is not recommended as it can cause further damage to the esophagus and poses a risk of aspiration into the lungs.[8][11][12]

Accidental Release Measures: Spill Protocol

A small spill is defined as one that can be safely cleaned up by trained laboratory personnel in under 10 minutes without significant risk of exposure.

-

Evacuate & Secure: Immediately alert others in the vicinity. Evacuate non-essential personnel. Restrict access to the area.

-

Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-

PPE: Don appropriate PPE, including a respirator if the spill is outside a fume hood.

-

Contain & Clean:

-

Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or dry sorbent) to prevent dust from becoming airborne.

-

Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol).

-

-

Disposal: All cleanup materials (absorbent, cloths, contaminated PPE) must be disposed of as hazardous waste according to institutional and local regulations.[12][13]

For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team (e.g., EH&S).[13]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11][12]

-

Specific Hazards: Thermal decomposition may produce highly toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[11][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][12]

Storage and Disposal

Proper storage is critical for both safety and maintaining the chemical's purity.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5][6] The recommended storage temperature is between 2-8°C.[3][5] Due to its sensitivity, storing under an inert atmosphere of nitrogen or argon is advised.[3] The substance should be stored in a locked cabinet or area accessible only to authorized personnel.[8][11]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[12]

-

Disposal: Dispose of unused material and its container as hazardous waste. This should be done through a licensed disposal company, in accordance with all federal, state, and local environmental regulations.[11] Do not allow the product to enter drains.[6]

Toxicological Information

The toxicological profile underscores the need for stringent handling procedures. The primary concern is acute toxicity upon ingestion.[1] While comprehensive human data is lacking, the available information indicates the substance is a significant irritant to the skin and eyes and may cause respiratory irritation upon inhalation of its dust.[1] It is also classified as a potential skin sensitizer, meaning repeated contact could lead to an allergic reaction.[1]

References

- 1. This compound | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound CAS#: 34486-24-3 [m.chemicalbook.com]

- 4. L19443.MC [thermofisher.com]

- 5. 34486-24-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. aksci.com [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

A Technical Guide to 2-Amino-6-(trifluoromethyl)pyridine: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-(trifluoromethyl)pyridine is a critical building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Consequently, the purity of this starting material is of paramount importance to ensure the desired reaction outcomes, minimize side-product formation, and maintain the integrity of biological screening data. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound. It also details experimental protocols for purity determination and discusses potential impurities arising from its synthesis.

Commercial Suppliers and Purity Levels

A variety of chemical suppliers offer this compound, typically with purities ranging from 97% to over 98%. The table below summarizes the offerings from several prominent commercial vendors. It is important to note that the stated purity can be based on different analytical techniques, and for research and development purposes, it is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) for detailed impurity information.

| Supplier | Stated Purity | Analytical Method (Typical) | CAS Number |

| Sigma-Aldrich | 97%[1][2] | Not specified on product page | 34486-24-3[1][2] |

| Thermo Fisher Scientific (Alfa Aesar) | ≥98.0%[3] | Gas Chromatography (GC)[3] | 34486-24-3[3] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Gas Chromatography (GC) | 34486-24-3 |

| JR MediChem LLC | 98% | Not specified on product page | 34486-24-3[4] |

| Manchester Organics | 97% | Not specified on product page | 34486-24-3[5] |

Synthesis and Potential Impurities

The synthesis of trifluoromethylpyridines often involves multi-step processes, including chlorination and fluorination reactions.[6] A common route to aminopyridines involves the reaction of a halogenated pyridine precursor with ammonia.[7] For this compound, a likely synthetic pathway starts from a corresponding 2-chloro-6-(trifluoromethyl)pyridine.

Given these synthetic strategies, potential impurities may include:

-

Isomeric Aminopyridines: Depending on the starting materials and reaction conditions, other positional isomers of amino-(trifluoromethyl)pyridine could be present.

-

Halogenated Precursors: Incomplete reaction can lead to the presence of the starting material, such as 2-chloro-6-(trifluoromethyl)pyridine.

-

Byproducts of Trifluoromethylation: The introduction of the trifluoromethyl group can sometimes lead to the formation of other trifluoromethylated species.

-

Solvents and Reagents: Residual solvents and reagents used in the synthesis and purification steps may also be present.

A general workflow for the synthesis and purification of this compound is outlined below.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for determining the purity of aminopyridine derivatives. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8]

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution can be employed. A typical starting point is a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).[8]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 35 °C.[8]

-

Detection: UV detection at a wavelength of approximately 280 nm.[8]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent mixture to a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.[8]

Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[9]

Gas Chromatography (GC)

GC is another powerful technique for purity assessment, especially for volatile impurities. The analysis of polar compounds like aminopyridines may require derivatization to improve volatility and peak shape.

Experimental Protocol: GC Purity Determination

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/minute to 280°C and holding for 15 minutes.

-

Detector Temperature: 300 °C (for FID).

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or N,N-dimethylformamide. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be necessary to improve peak shape and volatility.

-

Injection Volume: 1 µL.

The following diagram illustrates a typical analytical workflow for purity determination.

Purification by Recrystallization

For applications requiring higher purity than commercially available, recrystallization is a common and effective purification technique.[10][11] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain in solution upon cooling.

Experimental Protocol: Recrystallization

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, toluene, hexane, or mixtures thereof) to find a suitable system.

-

Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

The efficiency of the purification should be confirmed by repeating the analytical tests described in the previous section.

Conclusion

The purity of this compound is a critical parameter for its successful application in research and development. This guide has provided an overview of the commercial availability and typical purity levels of this important building block. Detailed experimental protocols for HPLC and GC analysis, along with a general procedure for purification by recrystallization, have been presented to assist researchers in ensuring the quality of their starting material. A thorough understanding of the potential impurities arising from the synthetic route is essential for developing robust analytical methods and purification strategies. For critical applications, it is always recommended to obtain and carefully review a lot-specific Certificate of Analysis from the supplier and to perform in-house purity verification.

References

- 1. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97 34486-24-3 [sigmaaldrich.com]

- 3. L19443.ME [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 9. pharmabeginers.com [pharmabeginers.com]

- 10. mt.com [mt.com]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

The Trifluoromethylpyridine Core: A Linchpin in Modern Chemical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has given rise to a class of compounds—trifluoromethylpyridines (TFMPs)—that have become indispensable in modern agrochemical and pharmaceutical research. The unique physicochemical properties conferred by the trifluoromethyl moiety, including high electronegativity, metabolic stability, and lipophilicity, coupled with the versatile chemistry of the pyridine ring, have enabled the development of highly effective and selective active ingredients. This technical guide provides a comprehensive overview of the applications of trifluoromethylpyridines in research, with a focus on their role in drug discovery, crop protection, and materials science. It includes a compilation of quantitative data, detailed experimental protocols for the synthesis of key intermediates and final products, and visualizations of relevant biological pathways to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.

Physicochemical Properties and Synthetic Strategies

The trifluoromethyl group (–CF3) is a powerful bioisostere for various functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, affecting receptor binding and solubility. Furthermore, the C-F bond's strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

The synthesis of trifluoromethylpyridines has evolved significantly, with two primary strategies dominating industrial production:

-

Halogen Exchange (Halex) Reactions: This classic approach typically involves the chlorination of a picoline precursor to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[2]

-

Building Block Approaches: This strategy involves the cyclocondensation of smaller, fluorine-containing building blocks to construct the trifluoromethylpyridine ring. This method offers greater flexibility in introducing various substituents to the pyridine core.[3]

Applications in Agrochemicals

Trifluoromethylpyridines are integral to the development of a wide range of herbicides, fungicides, and insecticides. The inclusion of the TFMP moiety has led to compounds with improved efficacy, selectivity, and environmental profiles.[4]

Herbicides: Acetyl-CoA Carboxylase (ACCase) Inhibitors

Herbicides such as Fluazifop-butyl are aryloxyphenoxypropionate derivatives containing a trifluoromethylpyridine core. They function by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[5][6] This inhibition leads to a cessation of cell membrane production, ultimately causing the death of the weed.

Table 1: Biological Activity of TFMP-Containing Herbicides

| Compound | Target | Mode of Action | IC50 / EC50 | Organism |

| Fluazifop-butyl | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid synthesis | 0.2 µM (IC50) | Avena fatua (Wild Oat) |

| Haloxyfop | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid synthesis | 0.06 µM (IC50) | Setaria faberi (Giant Foxtail) |

Experimental Workflow: Synthesis of Fluazifop-butyl

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. iskweb.co.jp [iskweb.co.jp]

- 6. invasive.org [invasive.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its unique electronic and steric characteristics offer a powerful tool to modulate metabolic stability, lipophilicity, bioavailability, and binding affinity. This guide provides a comprehensive technical overview of the multifaceted roles of the CF₃ group in drug design, offering insights into its mechanism of action, practical applications, and the synthetic strategies for its introduction. We will delve into the causality behind its effects, present comparative data, and provide experimental protocols to equip researchers and drug development professionals with the knowledge to effectively leverage this privileged moiety.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's influence on a molecule's properties stems from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[3] These fundamental characteristics translate into significant, and often predictable, changes in a drug candidate's behavior.

Metabolic Stability: Blocking the Metabolic Hotspot

A primary driver for incorporating a CF₃ group is to enhance a compound's metabolic stability.[4] The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][3] By replacing a metabolically labile methyl group or hydrogen atom at a known or suspected site of metabolism, a CF₃ group can effectively block this pathway, a strategy often referred to as "metabolic switching".[4] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][5]

Table 1: Comparative Metabolic Stability Data: CH₃ vs. CF₃

| Parameter | Molecule with -CH₃ | Molecule with -CF₃ | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The high C-F bond energy resists enzymatic cleavage, reducing the rate of metabolism.[4] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway lowers the liver's capacity to clear the drug.[4] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic route limits the formation of downstream metabolites.[4] |

Lipophilicity and Permeability: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, a property that can be advantageous for enhancing membrane permeability and oral absorption.[6][7] The Hansch π value, a measure of lipophilicity, for a CF₃ group is +0.88.[3] However, this increased lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and potential toxicity.[1] The effect of trifluorination on lipophilicity is also position-dependent. For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while at more distant positions, the inductive effect can increase the acidity of a hydroxyl group, making the compound more hydrophilic.[8]

Table 2: Lipophilicity of Phenyl Scaffolds with Different Substituents

| Compound | LogP |

| Benzene | 2.13 |

| Toluene (-CH₃) | 2.73 |

| Benzotrifluoride (-CF₃) | 2.80 |

Note: LogP values are indicative and can vary based on the measurement method and the rest of the molecular structure.

Modulation of pKa: Fine-Tuning Ionization

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[9] By lowering the pKa of an acidic group or the pKa of the conjugate acid of a basic group, the CF₃ moiety can alter the ionization state of a molecule at physiological pH. This has profound implications for solubility, receptor binding, and cell permeability. For example, lowering the pKa of a basic amine can reduce its positive charge at physiological pH, potentially enhancing its ability to cross cell membranes.

Table 3: Effect of the Trifluoromethyl Group on the pKa of Phenol

| Compound | pKa |

| Phenol | 9.99 |

| 3-(Trifluoromethyl)phenol | 9.08[10] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[10] |

Enhancing Target Engagement: The Role of CF₃ in Binding Affinity

The introduction of a trifluoromethyl group can lead to enhanced binding affinity through a variety of mechanisms.[11] Its electron-withdrawing properties can modulate the electronic distribution within a molecule, leading to more favorable electrostatic interactions with the target protein.[3] The CF₃ group can also participate in non-classical hydrogen bonds and orthogonal multipolar interactions with backbone carbonyls, further stabilizing the ligand-protein complex.[12] Furthermore, its steric bulk, which is larger than a methyl group, can promote a bioactive conformation or occupy a specific hydrophobic pocket within the binding site.[1]

Figure 1: Mechanisms by which the trifluoromethyl group can enhance binding affinity.

The Trifluoromethyl Group as a Bioisostere